molecular formula C15H22O2 B14320060 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- CAS No. 105164-34-9

3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)-

Cat. No.: B14320060
CAS No.: 105164-34-9
M. Wt: 234.33 g/mol
InChI Key: MEYYMVYRSTWRLN-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- is a complex organic compound with a unique structure. This compound is characterized by a cyclohexene ring with a carboxylic acid group and a methyl-substituted cyclopentyl group. The stereochemistry of the compound is denoted by (R*,R*), indicating the relative configuration of the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the methyl-substituted cyclopentyl group: This can be done through alkylation reactions using organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methyl groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxylic acid derivatives: Compounds with similar cyclohexene and carboxylic acid structures.

    Methyl-substituted cyclopentyl compounds: Compounds with similar methyl-substituted cyclopentyl groups.

Uniqueness

3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- is unique due to its specific stereochemistry and combination of functional groups

Properties

CAS No.

105164-34-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R)-4-methyl-1-[(1R)-1-methyl-2-methylidenecyclopentyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-11-6-9-15(10-7-11,13(16)17)14(3)8-4-5-12(14)2/h6H,2,4-5,7-10H2,1,3H3,(H,16,17)/t14-,15-/m1/s1

InChI Key

MEYYMVYRSTWRLN-HUUCEWRRSA-N

Isomeric SMILES

CC1=CC[C@@](CC1)(C(=O)O)[C@@]2(CCCC2=C)C

Canonical SMILES

CC1=CCC(CC1)(C(=O)O)C2(CCCC2=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.